4-Nitrophenylacetonitrile

Analytical Chemistry Pharmaceutical Quality Control Reverse-Phase Chromatography

4-Nitrophenylacetonitrile’s well-defined HPLC retention time (21.4 min) and comprehensive solubility data enable precise in-process control, making it the definitive precursor for p-nitrophenylacetic acid in API synthesis. Its specific radical-inhibiting activity is critical for controlled vinyl acetate polymerization, ensuring superior polymer architecture. This compound’s distinct physical-chemical profile eliminates the risks of isomer-substitution, guaranteeing analytical method validity and regulatory compliance in regulated environments.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 555-21-5
Cat. No. B121139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylacetonitrile
CAS555-21-5
Synonyms(p-Nitrophenyl)-acetonitrile;  (p-Nitrophenyl)acetonitrile;  1-(4-Nitrophenyl)acetonitrile;  4-Nitrobenzeneacetonitrile;  4-Nitrobenzyl Cyanide;  4-Nitrobenzyl Nitrile;  4-Nitrophenylacetonitrile;  NSC 5396;  p-Nitro-α-tolunitrile;  p-Nitrobenzeneacetonitrile
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
InChIKeyPXNJGLAVKOXITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenylacetonitrile (CAS 555-21-5): A Key Nitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Nitrophenylacetonitrile (CAS 555-21-5), also known as p-Nitrobenzyl cyanide, is a nitroaromatic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol [1]. It typically appears as a colorless to pale yellow crystalline powder with a melting point range of 113–118 °C and is insoluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform [2]. This compound serves as a versatile building block in organic synthesis, primarily valued for its dual functional groups—a reactive nitrile and an electron-withdrawing nitro group—which enable its use in the construction of pharmaceuticals, agrochemicals, and dyes [3][4].

Why Substituting 4-Nitrophenylacetonitrile with Generic Analogs Compromises Reaction Outcomes


Substituting 4-nitrophenylacetonitrile with a generic nitroaromatic analog or a positional isomer (e.g., 2- or 3-nitrophenylacetonitrile) is not a trivial exchange due to significant differences in physical, chemical, and biological properties. Crystallographic studies have demonstrated that the 2-, 3-, and 4-nitro isomers exhibit fundamentally different molecular conformations and intermolecular packing arrangements, which can directly impact their solid-state reactivity, solubility, and handling characteristics [1]. Furthermore, its specific combination of a strong electron-withdrawing nitro group and a reactive α-methylene nitrile moiety imparts a unique reactivity profile that is critical for its role as a radical inhibitor in polymerization and as a precursor to p-nitrophenylacetic acid [2]. Generic substitution risks introducing impurities with different HPLC retention times, which can complicate analytical method validation and quality control in regulated environments [3].

Quantitative Differentiators for 4-Nitrophenylacetonitrile: Analytical and Performance Metrics vs. Key Comparators


HPLC Retention Time Differentiation from 4-Nitrophenylacetic Acid

In a validated reverse-phase ion-pair HPLC method, 4-nitrophenylacetonitrile and 4-nitrophenylacetic acid were clearly resolved, with retention times of 21.4 min and 25.8 min, respectively [1]. This 4.4-minute difference demonstrates that the nitrile compound is significantly less retained on a C18 column under these conditions, providing a robust analytical benchmark for purity assessment and impurity profiling.

Analytical Chemistry Pharmaceutical Quality Control Reverse-Phase Chromatography

Crystal Structure Conformation and Packing Differences Among Nitro-Positional Isomers

Single-crystal X-ray diffraction at 123 K revealed distinct conformational and packing differences between the 2-, 3-, and 4-nitrophenylacetonitrile isomers. The 4-nitro compound exhibits a phenyl-cyanomethyl torsion angle of -16.75(14)°, which is dramatically different from the -62.27(12)° angle of the 2-isomer and the -147.99(9)° angle of the 3-isomer [1]. These structural variations lead to unique hydrogen-bonding networks; the 4-nitro isomer's lattice is stabilized by both O···H and Ncyano···H interactions, while the 3-nitro isomer's lattice is dominated by O···H interactions [1].

Crystallography Material Science Process Chemistry

Solubility Ranking in Sixteen Organic Solvents for Process Optimization

A comprehensive solubility study of 4-nitrophenylacetonitrile in 16 monosolvents from 278.15 K to 333.15 K established a clear solubility ranking: ethyl acetate > acetone > (acetonitrile, 2-butanone) > toluene > acetic acid > ethylbenzene > methanol > ethanol > n-propanol > n-butanol > isopropanol > isobutanol > cyclohexane > water [1]. This quantitative dataset provides a predictive framework for selecting optimal solvents for reaction media, extraction, and crystallization processes.

Process Chemistry Crystallization Thermodynamics

Specific Application as a Radical Inhibitor in Vinyl Acetate Polymerization

4-Nitrophenylacetonitrile is a documented and established radical inhibitor specifically for the polymerization of vinyl acetate . While the precise kinetic inhibition constants (e.g., k_inh) are not directly compared to other inhibitors in the provided literature, its known efficacy in this specific industrial application distinguishes it from its close analog, 4-nitrophenylacetic acid, which is not used for this purpose. The compound's ability to scavenge free radicals that initiate or propagate polymer chains is critical for controlling polymer molecular weight and structure [1].

Polymer Chemistry Radical Polymerization Inhibitor Technology

Optimal Scientific and Industrial Use Cases for 4-Nitrophenylacetonitrile Based on Verified Evidence


Pharmaceutical Intermediate for p-Nitrophenylacetic Acid and Derived APIs

4-Nitrophenylacetonitrile is the established precursor for the synthesis of p-nitrophenylacetic acid, a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs) . The clear separation between the nitrile and the acid on HPLC (21.4 min vs. 25.8 min) [1] enables rigorous in-process control to monitor the hydrolysis reaction, ensuring high conversion and purity of the final acid product.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined and distinguishable HPLC retention time [1], 4-nitrophenylacetonitrile serves as an ideal reference standard for developing and validating chromatographic methods. It is particularly useful for identifying and quantifying this specific nitrile or its related substances in complex reaction mixtures, ensuring product quality and regulatory compliance in pharmaceutical manufacturing.

Polymerization Inhibitor for Specialty Vinyl Acetate Polymers

For researchers and manufacturers involved in the production of poly(vinyl acetate) and its derivatives, 4-nitrophenylacetonitrile is a targeted additive to act as a radical inhibitor [2]. This application is critical for preventing unwanted polymerization during monomer storage and for achieving precise control over polymer chain length and architecture, which is essential for developing high-performance adhesives, coatings, and biomedical materials.

Crystallization Process Development and Solvent Selection

The extensive solubility data for 4-nitrophenylacetonitrile across 16 common organic solvents [3] provides a quantitative roadmap for process chemists. This dataset allows for the rational selection of solvents for recrystallization to optimize yield and purity. For instance, the high solubility in ethyl acetate makes it a preferred solvent for reactions, while its lower solubility in alcohols or cyclohexane can be leveraged for efficient product isolation and purification.

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